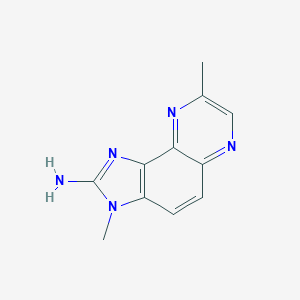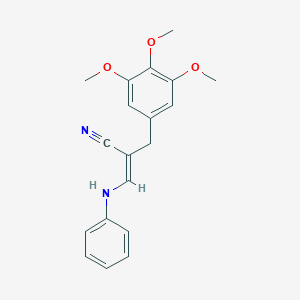
3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile
説明
3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing bioactive heterocycles and its involvement in various chemical reactions. Its structure comprises a phenylamino group attached to an acrylonitrile moiety that also contains a 3,4,5-trimethoxybenzyl group, making it a versatile precursor for various organic transformations.
Synthesis Analysis
The synthesis of related acrylonitrile compounds typically involves base-catalyzed reactions between aldehydes and acetonitriles. For instance, a similar compound, 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was synthesized via a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, indicating a potential pathway for synthesizing the compound of interest (Kavitha et al., 2006).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be elucidated through crystallographic studies. For example, the related compound mentioned above crystallizes in the monoclinic space group P21/c, with specific cell parameters, and exhibits intermolecular hydrogen bonds, which could provide insights into the molecular structure analysis of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile (Kavitha et al., 2006).
Chemical Reactions and Properties
Acrylonitrile derivatives participate in various chemical reactions, such as nucleophilic displacement reactions, cyclotetramerization, and Claisen rearrangement, leading to novel compounds with potential antioxidant activities and other significant properties. These reactions demonstrate the chemical versatility and reactivity of acrylonitrile derivatives (Ağırtaş et al., 2013), (Raucher et al., 1979).
科学的研究の応用
Synthesis and Characterization :
- Novel metallophthalocyanines containing 3,4,5-trimethoxybenzyloxy groups were synthesized and characterized for their properties. These compounds, including their synthesis, purification, and aggregation behavior, are of significant interest in the field of dyes and pigments (Ağırtaş, Cabir, & Özdemir, 2013).
- The synthesis and crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a compound structurally related to 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile, were explored. This research is significant for understanding the molecular structure and potential applications of such compounds (Kavitha et al., 2006).
Biological Activity and Applications :
- Research on 3-indol-1-ylpropionic acids and 1-(3-aminopropyl)indoles, synthesized from acrylonitrile derivatives, provides insights into the potential biological activities of these compounds. These substances, synthesized through catalytic reduction or hydrolysis of nitriles, could have applications in medicinal chemistry (Basanagoudar & Siddappa, 1967).
- Synthesis and evaluation of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives for their antitumor activity were studied. These compounds show potential as antitumor agents and have implications in developing new cancer therapies (Maddila et al., 2016).
Optoelectronic Applications :
- The study of donor-acceptor substituted thiophene dyes, including thiophene dyes with acrylonitrile derivatives, revealed their potential applications in optoelectronic devices. These compounds could be significant in developing materials for protecting human eyes and optical sensors (Anandan et al., 2018).
作用機序
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been known to effectively inhibit various targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Biochemical Pathways
Tmp-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against helicobacter pylori and mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Pharmacokinetics
Natural products are one of the most unique sources of new drugs; their structural backbones often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Most of the tested compounds showed prominent activity against both cancer cell lines .
Action Environment
The tmp group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
特性
IUPAC Name |
(Z)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3/b15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGNGGBSQVPQCO-SQFISAMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C/C(=C/NC2=CC=CC=C2)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile | |
CAS RN |
30078-48-9 | |
| Record name | 3-Anilino-2-(3,4,5,-trimethoxybenzyl)acrylonitrile, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030078489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-anilino-2-(3,4,5,-trimethoxybenzyl)acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile in organic synthesis?
A: 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile serves as a valuable building block in organic synthesis, particularly for the construction of substituted pyrimidines. As demonstrated in the research paper [], it readily reacts with urea in the presence of sodium methoxide to yield 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol. This synthetic route highlights the compound's utility in accessing a class of heterocyclic compounds with potential biological activities.
Q2: Can you describe the reaction mechanism for the synthesis of 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol from 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile?
A: While the research paper [] doesn't delve into the detailed mechanism, the reaction likely proceeds through a condensation mechanism. Initially, urea is deprotonated by sodium methoxide, generating a nucleophilic urea anion. This anion attacks the electrophilic carbon of the nitrile group in 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile. Subsequent cyclization and tautomerization steps lead to the formation of the final pyrimidine ring system, 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

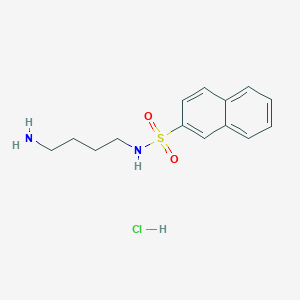
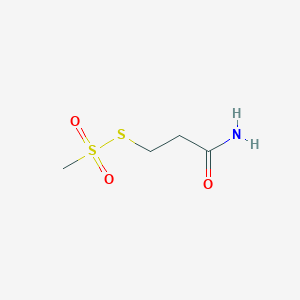

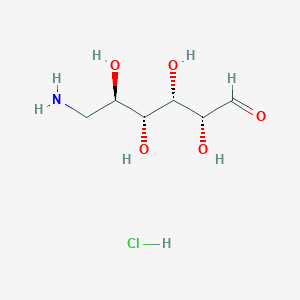

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)
